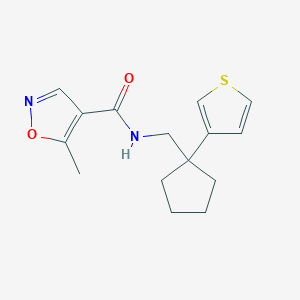

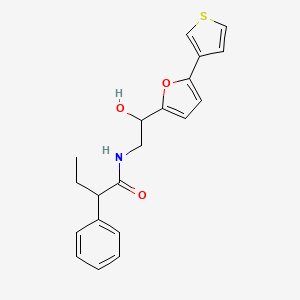

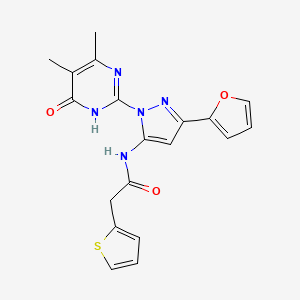

5-methyl-N-((1-(thiophen-3-yl)cyclopentyl)methyl)isoxazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The compound contains a thiophene ring, a five-membered heteroaromatic compound containing a sulfur atom . It also includes an isoxazole ring and a cyclopentyl group. The exact molecular structure would require more specific data or computational chemistry analysis.Physical And Chemical Properties Analysis

Thiophene, a component of this compound, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . The physical and chemical properties of the specific compound “5-methyl-N-((1-(thiophen-3-yl)cyclopentyl)methyl)isoxazole-4-carboxamide” would need to be determined experimentally.Scientific Research Applications

Organic Solar Cells

Theoretical studies have explored the use of this compound and its derivatives as donor materials in bulk heterojunction organic solar cells . Key findings include:

Antiviral Activity

While research on this specific compound is limited, related thiophene derivatives have shown antiviral properties . Further exploration could reveal its potential in combating viral infections.

Thiophene Chemistry and Derivatives

Thiophene derivatives play a crucial role in synthetic chemistry. Their unique properties make them valuable in various applications, including drug discovery, materials science, and catalysis . Investigating this compound’s reactivity and functionalization could yield novel derivatives with diverse applications.

Therapeutic Agents

Although not directly studied for therapeutic purposes, compounds containing thiophene nuclei have demonstrated various activities. For instance, some derivatives act as anti-inflammatory agents or serotonin antagonists . Exploring this compound’s pharmacological potential could uncover new therapeutic leads.

Mechanism of Action

Target of Action

It is known that thiophene and its substituted derivatives, which are part of the compound’s structure, have been reported to possess a wide range of therapeutic properties . They have shown effectiveness in biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

The compound’s structure includes an isoxazole core, which is known to have intramolecular charge transfer abilities capable of donating electrons . This suggests that the compound may interact with its targets through electron transfer, influencing the function of the target molecules .

Biochemical Pathways

Compounds containing a thiophene nucleus have shown various activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The compound’s structure includes a thiophene ring, which is known to be soluble in most organic solvents like alcohol and ether but insoluble in water . This suggests that the compound’s bioavailability may be influenced by these solubility properties.

Result of Action

Compounds containing a thiophene nucleus have shown various activities, suggesting that they may have multiple effects at the molecular and cellular level .

Action Environment

The compound’s structure includes an isoxazole core, which is known to have charge transfer abilities . This suggests that environmental factors that influence charge transfer, such as pH and temperature, may potentially influence the compound’s action, efficacy, and stability.

properties

IUPAC Name |

5-methyl-N-[(1-thiophen-3-ylcyclopentyl)methyl]-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2S/c1-11-13(8-17-19-11)14(18)16-10-15(5-2-3-6-15)12-4-7-20-9-12/h4,7-9H,2-3,5-6,10H2,1H3,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMMZRXUUQFPMST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)NCC2(CCCC2)C3=CSC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

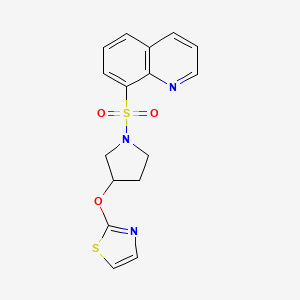

![2-(6-tert-butylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2373613.png)

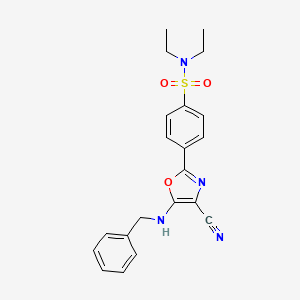

![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide](/img/structure/B2373616.png)

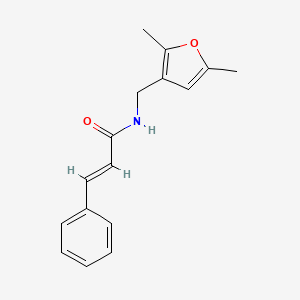

![N-[[5-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]thiophene-2-carboxamide](/img/structure/B2373619.png)

![1-(1-([1,1'-Biphenyl]-4-yl)-1-oxopropan-2-yl)-4-methylpyridin-1-ium bromide](/img/structure/B2373622.png)

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)furan-3-carboxamide](/img/structure/B2373629.png)